![molecular formula C20H22N4O5 B2616205 1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334370-42-1](/img/structure/B2616205.png)
1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
The exact mass of the compound 1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Chalcone derivatives, including this compound, exhibit interesting semiconductor properties. Researchers have investigated their potential use in electronic devices, such as organic field-effect transistors (OFETs) and solar cells. The compound’s electronic structure and charge transport properties make it relevant for these applications .
- Benzofuran derivatives have been explored for their biological activities, including potential anticancer effects. This compound’s unique structure may interact with cellular targets, making it a candidate for further investigation in cancer therapy .
- Some benzofuran compounds demonstrate anti-inflammatory activity. Researchers have studied their effects on inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs. Investigating this compound’s anti-inflammatory potential is worthwhile .
- Benzofuran derivatives often possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Evaluating the antioxidant capacity of this compound could contribute to understanding its health-related benefits .
- Benzofuran-based molecules have been investigated for their neuroprotective properties. Given the compound’s structural features, it may interact with neuronal receptors or modulate signaling pathways relevant to neurodegenerative diseases. Further studies are needed to explore its neuroprotective potential .
- Researchers have examined the photophysical characteristics of benzofuran derivatives. These include UV spectroscopic properties, absorption band edges, and optical band gaps. Understanding how this compound’s absorption and emission properties change with concentration can provide insights into its behavior in different environments .
Semiconductor Applications
Anticancer Potential
Anti-inflammatory Properties
Antioxidant Activity
Neuroprotective Effects
Photophysical Properties
properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-12-22-17(29-23-12)11-21-19(25)13-6-8-24(9-7-13)20(26)16-10-14-4-3-5-15(27-2)18(14)28-16/h3-5,10,13H,6-9,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKBBZXMRGJVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methoxybenzofuran-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide |
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